molecular formula C11H12N4OS B3279475 N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 693219-71-5

N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3279475
CAS No.: 693219-71-5
M. Wt: 248.31 g/mol
InChI Key: SNZVPBVXZDQBCK-UHFFFAOYSA-N
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Description

N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a pyridine ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiadiazole precursors. One common synthetic route includes the reaction of 4-ethylpyridin-2-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the pyridine or thiadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features. Similar compounds include:

  • N-(4-Methylpyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide: This compound has a similar structure but with a different arrangement of the ethyl and methyl groups.

  • N-(2-Ethylpyridin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: This compound has the ethyl group on a different position of the pyridine ring.

Properties

IUPAC Name

N-(4-ethylpyridin-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-3-8-4-5-12-9(6-8)13-11(16)10-7(2)14-15-17-10/h4-6H,3H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZVPBVXZDQBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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